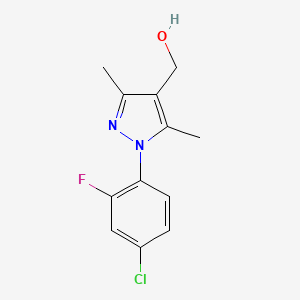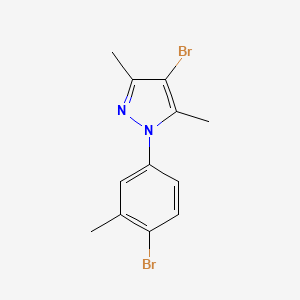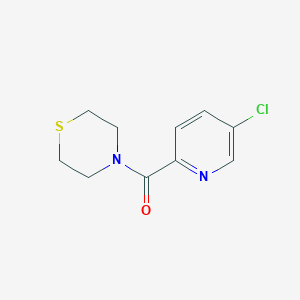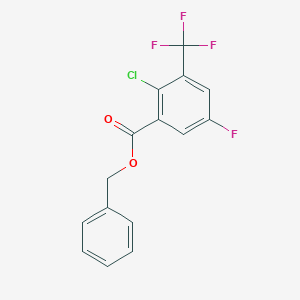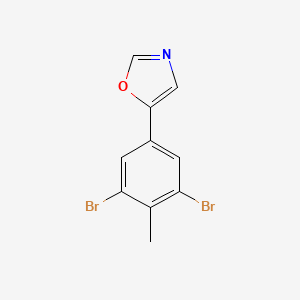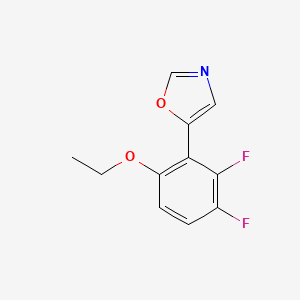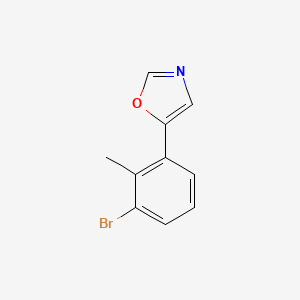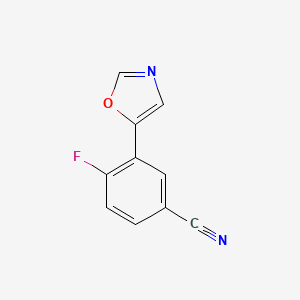
4-fluoro-3-(oxazol-5-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-(oxazol-5-yl)benzonitrile is a chemical compound with the molecular formula C10H5FN2O . It has a molecular weight of 188.16 . This compound is used in various fields of research and development .
Molecular Structure Analysis
The molecular structure of 4-fluoro-3-(oxazol-5-yl)benzonitrile consists of a benzene ring substituted with a fluorine atom and an oxazole ring . The oxazole ring is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis
4-fluoro-3-(oxazol-5-yl)benzonitrile has a molecular weight of 188.16 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
a. Anticancer Properties: FOB derivatives have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. The fluorine substitution enhances their bioactivity, making them attractive candidates for further drug development .
b. Antimicrobial Activity: FOB derivatives exhibit antimicrobial properties against various pathogens. Their mode of action involves disrupting microbial membranes or interfering with essential cellular processes. These compounds have been investigated for their potential in treating bacterial and fungal infections .
c. Anti-inflammatory Potential: Inflammation plays a crucial role in various diseases. FOB derivatives have demonstrated anti-inflammatory effects by modulating inflammatory pathways. These compounds could be valuable in managing inflammatory conditions .
d. Antidiabetic Applications: Researchers have explored FOB derivatives as potential antidiabetic agents. These compounds may influence glucose metabolism, insulin sensitivity, or pancreatic function. Further studies are needed to validate their efficacy and safety .
e. Antioxidant Properties: FOB derivatives possess antioxidant activity, which is essential for combating oxidative stress-related diseases. Their ability to scavenge free radicals and protect cells from damage makes them interesting candidates for further investigation .
f. COX-2 Inhibition: COX-2 (cyclooxygenase-2) inhibitors are used to manage pain and inflammation. FOB derivatives, due to their structural similarity to COX-2 inhibitors, have been studied for their potential in pain management .
Chemical Synthesis and Functionalization
Beyond their biological activities, FOB derivatives are valuable intermediates in organic synthesis. Researchers have utilized them to create more complex molecules through functionalization reactions. For example:
a. Fluorination Reactions: The fluorine atom in FOB derivatives can be further modified, leading to diverse fluorinated compounds. Electrochemical fluorination has been explored to introduce additional fluorine atoms, enhancing the compound’s properties .
b. Cycloaddition Reactions: FOB derivatives participate in cycloaddition reactions, allowing the construction of novel heterocyclic structures. These reactions are efficient and provide access to various functionalized oxazole derivatives .
A comprehensive review on biological activities of oxazole derivatives Electrochemical fluorination of 4-methyl-2-(propargylthio)oxazoles Recent Advances in the Synthesis of 5-Aryl-1,3-oxazole Compounds
Propiedades
IUPAC Name |
4-fluoro-3-(1,3-oxazol-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-9-2-1-7(4-12)3-8(9)10-5-13-6-14-10/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCISGCZWREYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CN=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(oxazol-5-yl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

